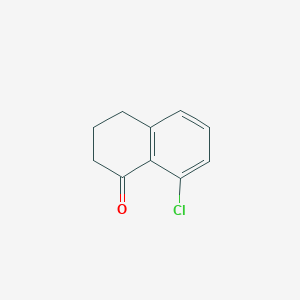

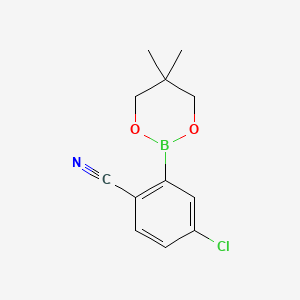

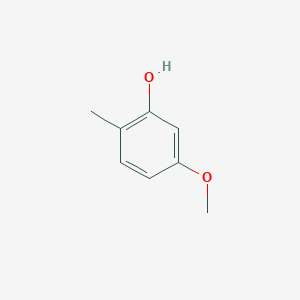

![molecular formula C7H9NO2 B1589363 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 194421-56-2](/img/structure/B1589363.png)

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Übersicht

Beschreibung

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a chemical compound with the molecular formula C7H9NO2 . It is a crucial component in several antiviral medications, such as boceprevir and pf-07321332 .

Synthesis Analysis

The synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione has been achieved via Ru (II)-catalyzed intramolecular cyclopropanation . The process involves the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This is then combined with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate .Molecular Structure Analysis

The molecular structure of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione consists of a bicyclic system with a nitrogen atom incorporated into one of the rings . The compound has a molecular weight of 139.152 Da .Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is the intramolecular cyclopropanation of alpha-diazoacetates . This reaction is catalyzed by Ru (II) and forms the bicyclic system characteristic of this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione include a molecular weight of 139.152 Da and a molecular formula of C7H9NO2 . The compound is also characterized by its bicyclic structure .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione has been a subject of interest in the field of organic chemistry, particularly in the synthesis of novel chemical compounds. Mechehoud et al. (2018) described a new synthetic method for a closely related compound, 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione, highlighting the ongoing research in synthesizing variations of this compound (Mechehoud et al., 2018). Additionally, Vishnevskiy et al. (2015) studied the gas-phase structures of dimethyl-substituted 1,5-diazabicyclo[3.1.0]hexanes, providing insight into the conformational and bonding properties of these molecules (Vishnevskiy et al., 2015).

Photoreactivity Studies

The photoreactivity of compounds similar to 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione has been explored in various studies. Okada et al. (1970) investigated the photochemistry of non-enolizable β-diketones containing cyclopropane rings, which are structurally related to the compound (Okada et al., 1970).

Application in Drug Synthesis

While information directly related to drug synthesis was limited, the structural similarity of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione to other bicyclic compounds suggests potential applications in this area. For example, Thombal and Jadhav (2015) reported the total synthesis of the anti-leukemic natural product EBC-329, starting from a structurally related compound (Thombal & Jadhav, 2015).

Studies on Structural Properties

Several studies have focused on the structural properties and reactivity of compounds structurally related to 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. Hulme et al. (2007) conducted a multidisciplinary investigation into the polymorphism of a similar compound, revealing insights into hydrogen bonding and crystal structure (Hulme et al., 2007).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Zukünftige Richtungen

The synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione has been improved through the use of Ru (II)-catalyzed intramolecular cyclopropanation . This innovative approach enables more efficient synthesis of the compound, which is a crucial component in several antiviral medications . Future research may focus on further optimizing this synthesis process and exploring the compound’s potential applications in pharmaceuticals .

Eigenschaften

IUPAC Name |

6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-7(2)3-4(7)6(10)8-5(3)9/h3-4H,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMNZTFLOOSXIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C1C(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444250 | |

| Record name | 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |

CAS RN |

194421-56-2 | |

| Record name | 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.